3-Amino-4-methoxy-4-oxobutanoic acid

Overview

Description

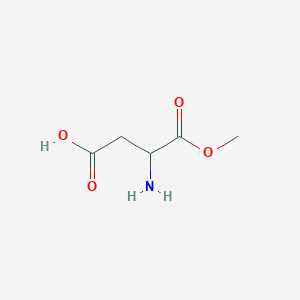

3-Amino-4-methoxy-4-oxobutanoic acid (CAS 65414-77-9) is a β-amino acid derivative with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol. It is also known as DL-aspartic acid methyl ester, reflecting its structural relationship to aspartic acid. The compound is characterized by a methoxy group and an oxo group at the 4-position, along with an amino group at the 3-position of the butanoic acid backbone .

Key properties include:

- Purity: Commercial suppliers like BLD Pharmatech Ltd. provide it at 97% purity .

- Physical Properties: Density of 1.3 g/cm³, boiling point of 272.7°C (at 760 mmHg), and storage conditions of 2–8°C .

- Hazards: Classified with the signal word "Warning" (H317: may cause allergic skin reaction) .

The compound is used in organic synthesis, particularly as a chiral building block for β-lactams and other bioactive molecules .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to its amino and carboxylic acid functional groups .

Cellular Effects

The effects of 3-Amino-4-methoxy-4-oxobutanoic acid on cells and cellular processes are not well studied. It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. It is possible that there could be threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

3-Amino-4-methoxy-4-oxobutanoic acid (CAS Number: 17812-32-7) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is a derivative of D-aspartic acid, characterized by the presence of an amino group and a methoxy group attached to the butanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 147.13 g/mol . The compound's structure allows for various biochemical interactions, potentially influencing cellular processes.

The compound's biological activity is largely attributed to its functional groups, which participate in biochemical reactions. It can interact with enzymes, influence metabolic pathways, and affect cell signaling mechanisms. The presence of both amino and carboxylic acid groups suggests it may act as a substrate or inhibitor in enzymatic reactions.

In Vitro Studies

Research has indicated that compounds similar to this compound can exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For instance, studies on related amino acids have shown their potential in modulating neurotransmitter levels, which could be relevant for conditions like depression or neurodegenerative diseases .

Animal Models

Although specific studies on animal models using this compound are scarce, it is important to consider the broader implications of similar compounds. For example, other derivatives have been tested for their effects on behavior, cognition, and metabolic health in animal studies. These findings suggest that there may be significant therapeutic potential for this compound in treating metabolic disorders or cognitive impairments .

Case Studies

- Neuroprotective Potential : A study investigating the effects of amino acid derivatives on neuronal health demonstrated that certain compounds could reduce oxidative stress and inflammation in neuronal cells. While not directly studying this compound, these findings imply that similar compounds could offer neuroprotective benefits .

- Metabolic Effects : Research into amino acids as metabolic modulators has shown that they can influence insulin sensitivity and glucose metabolism. This area remains underexplored for this compound but suggests avenues for future research into its role in metabolic regulation .

Tables and Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 17812-32-7 |

| Purity | Typically ≥95% |

| Potential Applications | Neuroprotection, Metabolic modulation |

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Amino-4-methoxy-4-oxobutanoic acid serves as a versatile building block in the synthesis of various bioactive compounds. It has been utilized in the production of β-amino acids, which are important in drug development due to their biological activity. For instance, it has been employed in the synthesis of HIV protease inhibitors, which are critical for treating HIV infections. The compound acts as an intermediate for creating optically active derivatives that can be further modified into potent inhibitors such as Ro31-8959 and VX478 .

Antimicrobial Studies

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research involving the synthesis of cadasides analogues has shown that these compounds can be effective against various microbial strains, highlighting their potential as new antimicrobial agents .

Multicomponent Reactions

The compound is also significant in multicomponent reactions, particularly isonitrile-based reactions. In one study, it was used as a reactant to form β-amino boronic acids, which have shown promise in anti-infective and anticancer applications. The optimized reaction conditions allowed for the successful synthesis of these compounds, demonstrating the utility of this compound in complex organic syntheses .

Synthesis of α-Amino Alcohol Derivatives

This compound can be transformed into α-amino alcohol derivatives through various synthetic pathways. These derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals and can be used to develop new therapeutic agents targeting different diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-methoxy-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions, such as amide bond formation between protected amino acids and methoxy-oxobutanoic acid derivatives. For example, analogous compounds (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimization may include adjusting pH, temperature, and solvent polarity. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are often used to prevent side reactions. Post-synthesis purification via recrystallization or chromatography is critical to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : -NMR can identify the methoxy group (δ ~3.3 ppm) and the α-proton adjacent to the carbonyl (δ ~2.5–3.0 ppm). -NMR confirms the carbonyl (C=O, δ ~170–175 ppm) and methoxy (δ ~50–55 ppm) carbons.

- IR : Stretching vibrations for the carbonyl (1700–1750 cm) and amine (3300–3500 cm) groups are key markers.

- X-ray crystallography using SHELX software (e.g., SHELXL) is recommended for absolute configuration determination .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Store in a cool, dry environment away from oxidizers. Waste should be neutralized (e.g., with dilute NaOH) before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?

- Methodological Answer : SHELXL’s TWIN and BASF commands are used to model twinning. For disorder, partial occupancy refinement and constraints (e.g., SIMU/ISOR) help stabilize anisotropic displacement parameters. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validation with spectroscopic data ensures consistency .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodological Answer : Introduce substituents at the amino or methoxy groups via alkylation/acylation. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are synthesized to study electronic effects on bioactivity . Computational tools (e.g., DFT, molecular docking) predict binding affinities before experimental validation .

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be troubleshooted during characterization?

- Methodological Answer : Verify solvent purity and calibration. Use deuterated solvents (e.g., DO, DMSO-d) to avoid proton exchange artifacts. For complex splitting, 2D NMR (COSY, HSQC) resolves coupling networks. If shifts deviate, consider tautomerism or impurities, and re-run synthesis with stricter anhydrous conditions .

Q. What experimental approaches are suitable for studying the compound’s coordination chemistry with transition metals?

- Methodological Answer : Prepare metal complexes (e.g., Cu, Fe) in aqueous/methanol solutions under inert atmospheres. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Single-crystal X-ray diffraction confirms coordination geometry. Stability constants are determined via potentiometric titration .

Comparison with Similar Compounds

Stereoisomers and Salt Forms

3-Amino-4-methoxy-4-oxobutanoic acid exhibits enantiomeric forms and salt derivatives, which influence its reactivity and applications.

Key Differences :

- The S-enantiomer is preferred in β-lactam synthesis due to its compatibility with Ugi multicomponent reactions, yielding enantiomerically pure diastereoisomers .

- Hydrochloride salts (e.g., CAS 79397-51-6) improve stability and crystallinity, facilitating structural analysis via programs like SHELXL .

Ester Derivatives

Modifications to the ester group alter physicochemical properties and applications.

Key Differences :

- L-Aspartic acid 1-methyl ester (CAS 17812-32-7) is favored in asymmetric synthesis due to its high enantiomeric purity and predictable reactivity .

- D-enantiomers (e.g., CAS 21394-81-0) are less common but critical for specific chiral environments in pharmaceuticals .

Aryl-Substituted Analogs

Substitution of the amino group with aryl moieties expands structural diversity.

Key Differences :

- Aryl substituents increase molecular complexity and binding affinity in drug candidates. For example, 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid (CAS 59256-45-0) is explored in anticancer research .

- Benzylamine derivatives (e.g., CAS 162753-02-8) improve membrane permeability in prodrug designs .

Branched and Functionalized Analogs

Structural branching or additional functional groups modify reactivity.

Key Differences :

- Branched analogs (e.g., CAS 143731-19-5) exhibit lower polarity, making them suitable for non-polar solvent reactions .

- Heterocyclic substituents (e.g., tetrahydrofuran) improve resistance to enzymatic degradation in drug candidates .

Research and Application Insights

- Synthetic Utility : The S-enantiomer (CAS 2177-62-0) is critical in β-lactam antibiotic synthesis, achieving diastereomeric ratios >95% in Ugi reactions .

- Safety Profile : Unlike aryl-substituted analogs, the parent compound (CAS 65414-77-9) has moderate toxicity, primarily causing skin irritation .

- Crystallography : Hydrochloride salts (e.g., CAS 79397-51-6) are ideal for X-ray diffraction studies using software like OLEX2 .

Properties

IUPAC Name |

3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298001 | |

| Record name | H-DL-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-77-9 | |

| Record name | 65414-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | H-DL-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.